2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Description
2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various functional groups
Properties
Molecular Formula |
C27H33N5O3 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(4-butoxyphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H33N5O3/c1-4-5-18-35-24-10-6-21(7-11-24)26(33)31-14-16-32(17-15-31)27-28-20(2)19-25(30-27)29-22-8-12-23(34-3)13-9-22/h6-13,19H,4-5,14-18H2,1-3H3,(H,28,29,30) |
InChI Key |
SHHBOYGKJPXITR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine core and the functional groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their alpha1-adrenergic receptor antagonistic properties.
Uniqueness
2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
